N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide
Description
N-[2-[2-(4-Chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group, a 3,4-dihydropyrazole moiety, and a sulfonylethyl linker. Its structure combines a sulfonyl group (imparting polarity and hydrogen-bonding capacity) with a dihydropyrazole ring (a heterocycle associated with bioactivity in antimicrobial, anti-inflammatory, and kinase-inhibiting agents) .
Properties
CAS No. |
24032-65-3 |
|---|---|
Molecular Formula |
C19H20ClN3O3S |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
N-[2-[4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]phenyl]sulfonylethyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-14(24)21-11-13-27(25,26)18-8-6-17(7-9-18)23-12-10-19(22-23)15-2-4-16(20)5-3-15/h2-9H,10-13H2,1H3,(H,21,24) |
InChI Key |
OLAWASSCAKHGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCS(=O)(=O)C1=CC=C(C=C1)N2CCC(=N2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the chlorophenyl intermediate: This step involves the reaction of a chlorobenzene derivative with appropriate reagents to introduce the chlorophenyl group.
Synthesis of the dihydropyrazolyl intermediate: This step involves the cyclization of a suitable precursor to form the dihydropyrazolyl ring.
Coupling of intermediates: The chlorophenyl and dihydropyrazolyl intermediates are then coupled under specific conditions to form the desired compound.
Introduction of the sulfonylethylacetamide group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions, and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Halogenation or nucleophilic substitution reactions can be carried out using reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: The compound can be used in the development of new materials or as an intermediate in industrial chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following analysis compares the target compound with structurally related acetamide derivatives from the evidence, focusing on substituents, physicochemical properties, and pharmacological relevance.
Table 1: Key Structural and Functional Comparisons
Substituent-Driven Functional Differences
- Sulfonyl vs. Sulfonyl groups enhance aqueous solubility but may reduce membrane permeability .
- Heterocyclic Moieties: The 3,4-dihydropyrazole ring in the target compound distinguishes it from thiazole () or triazole () derivatives.
- Chlorophenyl Positioning : Unlike 3,4-dichlorophenyl analogs (), the target compound’s 4-chlorophenyl group may reduce steric hindrance, favoring interactions with hydrophobic enzyme pockets .
Pharmacokinetic and Physicochemical Trends
- Lipophilicity: The diethylamino-substituted analog (Y203-7762, logP 4.315) is more lipophilic than sulfonyl-containing compounds (e.g., , logP ~2–3 predicted), suggesting the target compound may occupy an intermediate range due to its sulfonylethyl group .
- Hydrogen Bonding : Compounds with sulfonamide or amide groups (e.g., ) exhibit strong intermolecular hydrogen bonding, influencing crystallinity and stability. The target compound’s sulfonylethyl chain may promote similar packing behavior .
Therapeutic Potential
- Antimicrobial Activity : Thiazole- and pyrimidine-containing analogs () show antibacterial properties, suggesting the target compound’s dihydropyrazole could confer similar activity .
- Kinase Inhibition : Dihydropyrazole scaffolds are prevalent in kinase inhibitors (e.g., CDK or JAK inhibitors), positioning the target compound as a candidate for oncology research .
Biological Activity
N-[2-[2-(4-chlorophenyl)-4-(3,4-dihydropyrazol-2-yl)phenyl]sulfonylethyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C19H20ClN3O3S
- Molecular Weight : 405.898 g/mol
The presence of a chlorophenyl group and a sulfonamide moiety contributes to its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of 3,4-dihydropyrazoles exhibit significant anticancer activities. For instance, compounds similar to this compound have shown potent antiproliferative effects against various cancer cell lines.
Table 1: Anticancer Activity of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 9c | MDA-MB-231 | 8.45 ± 0.27 | EGFR inhibition |
| 9o | T-47D | 7.36 ± 0.30 | Induction of apoptosis |
| 9b | MDA-MB-231 | 11.42 ± 0.67 | Cell cycle arrest |
| 9e | T-47D | 19.47 ± 0.92 | Inhibition of angiogenesis |
These results indicate that modifications to the pyrazole ring can enhance anticancer activity, particularly through interactions with the epidermal growth factor receptor (EGFR) pathway.
The mechanism by which this compound exerts its effects may involve:
- EGFR Inhibition : Compounds with similar structures have been shown to inhibit EGFR, leading to reduced cell proliferation and survival.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, evidenced by increased markers such as caspase activation.
- Cell Cycle Arrest : Certain derivatives cause G1 phase arrest, preventing cancer cells from progressing through the cell cycle.
Case Studies
A study published in Scientific Reports evaluated the anticancer potential of various pyrazole derivatives against breast cancer cell lines. The findings indicated that compounds with a similar structure to this compound exhibited significant cytotoxicity, with IC50 values ranging from 7.36 μM to over 27 μM depending on the specific modifications made to the pyrazole ring .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Chlorophenyl Substituent : Enhances lipophilicity and potentially increases binding affinity to target proteins.
- Sulfonamide Group : Contributes to the overall stability and solubility of the compound.
- Pyrazole Ring Modifications : Altering the position or type of substituents on the pyrazole ring can significantly impact biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
